Silux

Dental Materials Cytotoxicity Biocompatibility

Researchers formulating dental composites face a persistent trade-off: low-viscosity diluents improve handling but increase polymerization shrinkage, compromising restoration longevity. Silux (Bis-GMA, CAS 1565-94-2) is the benchmark high-molecular-weight dimethacrylate monomer that directly addresses this constraint. • Maximized Bis-GMA content (17.5% Bis-GMA:4.4% TEGDMA) yields volumetric shrinkage as low as 2.61 vol%-a 33% reduction versus low-Bis-GMA formulations, with high complex viscosity (181.4 Pa·s) for non-slumping placement. • Serves as the definitive cytotoxicity benchmark (BisGMA > UDMA > TEGDMA) for evaluating novel dental monomers in standardized MTT and Comet assays. • Extensively characterized structure-property relationships enable reliable cross-study comparisons and reduced experimental variability.

Molecular Formula C29H36O8
Molecular Weight 512.6 g/mol
CAS No. 1565-94-2
Cat. No. B073817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilux
CAS1565-94-2
Synonyms2-Propenoic acid, 2-methyl-, (1-methylethylidene)bis(4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)) ester, homopolymer
Adaptic
Bis GMA
Bis GMA Polymer
Bis GMA Resin
Bis(Phenol A-Glycidyl Methacrylate)
Bis(Phenol A-Glycidyl Methacrylate), Homopolymer
Bis(Phenol A-Glycydyl Methacrylate)
Bis-GMA
Bis-GMA Polymer
Bis-GMA Polymers
Bis-GMA Resin
Bis-GMA Resins
Bisphenol A Glycidyl Methacrylate
Bisphenol A Glycidyl Methacrylate Homopolymer
Bisphenol A Glycidyl Methacrylate Polymer
Bisphenol A-Glycidyl Methacrylate
Bisphenol A-Glycidyl Methacrylate Homopolymer
Bisphenol A-Glycidyl Methacrylate Polymer
Bond, Concise Enamel
Composite Resin, Concise
Composite Resin, Conclude
Composite Resins, Concise
Concise Composite Resin
Concise Composite Resins
Concise Enamel Bond
Concise Enamel Bond System
Concise Resin
Concise Resins
Concise White Sealant
Conclude Composite Resin
Conclude Resin
Delton
Enamel Bond, Concise
Epoxylite 9075
Epoxylite-9075
Epoxylite9075
Kerr Pit and Fissure Sealant
Kerr Sealer
Methacrylate, Bisphenol A-Glycidyl
Nuva Seal
Nuva-Seal
NuvaSeal
Opaque, Panavia
Panavia Opaque
Poly(Bis-GMA)
Polymer, Bis-GMA
Polymers, Bis-GMA
Resin, Bis-GMA
Resin, Concise
Resin, Concise Composite
Resin, Conclude
Resin, Conclude Composite
Resins, Bis-GMA
Resins, Concise
Resins, Concise Composite
Retroplast
Silux
Molecular FormulaC29H36O8
Molecular Weight512.6 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(COC(=O)C(=C)C)O)O
InChIInChI=1S/C29H36O8/c1-19(2)27(32)36-17-23(30)15-34-25-11-7-21(8-12-25)29(5,6)22-9-13-26(14-10-22)35-16-24(31)18-37-28(33)20(3)4/h7-14,23-24,30-31H,1,3,15-18H2,2,4-6H3
InChIKeyAMFGWXWBFGVCKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silux (CAS 1565-94-2) Procurement Guide for Dental Resin Monomer Selection


Silux (CAS 1565-94-2), also known as Bisphenol A-glycidyl methacrylate (Bis-GMA), is a high-molecular-weight dimethacrylate monomer that forms the foundational resin matrix in the majority of commercially available dental composites, sealants, and adhesive systems [1]. As the reaction product of bisphenol A diglycidyl ether and methacrylic acid, Bis-GMA provides the essential backbone for dental restorations due to its relatively low polymerization shrinkage and high modulus compared to lower molecular weight methacrylates. While Silux is the pure Bis-GMA monomer, it is also the key component in formulated products such as 3M Silux Plus™, a light-cured anterior restorative composite . The monomer exhibits a molecular weight of 512.6 g/mol and a density of 1.161 g/mL at 25°C, presenting as a viscous liquid that requires dilution with lower-viscosity comonomers for practical clinical handling .

Why Bis-GMA (Silux) Cannot Be Directly Substituted with UDMA or Other Methacrylates


Direct substitution of Silux (Bis-GMA) with alternative base monomers such as UDMA (urethane dimethacrylate) or low-viscosity diluents like TEGDMA is not scientifically valid due to fundamentally divergent structure-property relationships that govern both handling and final restoration performance [1]. While UDMA shares a similar dimethacrylate functionality, its lower intrinsic viscosity and distinct molecular architecture yield systematically higher degree of conversion, increased volumetric shrinkage, and altered polymerization stress development when formulated at equivalent molar ratios, as demonstrated in controlled experimental composites [2]. Conversely, reducing Bis-GMA content by increasing TEGDMA diluent concentration results in a predictable but clinically significant trade-off: viscosity drops substantially while polymerization shrinkage rises in direct proportion to TEGDMA loading [3]. These quantitative differences in shrinkage (2.61–3.88 vol% across formulations) and complex viscosity (3.8–181.4 Pa·s) mean that material properties cannot be maintained through simple monomer substitution without extensive reformulation and revalidation of the entire composite system. For procurement decisions, selecting the appropriate monomer or monomer blend directly determines the processability, dimensional stability, and ultimately the clinical longevity of the final restoration.

Silux (Bis-GMA) Quantitative Performance Comparison Guide for Scientific Procurement


Comparative Cytotoxicity Ranking: Bis-GMA Exhibits Highest Acute Cytotoxic Potential Among Major Dental Monomers

In a head-to-head cytotoxicity study using V79 Chinese hamster lung fibroblasts, Bis-GMA demonstrated the highest cytotoxic potency among seven dental monomers tested, exceeding both UDMA and TEGDMA. The study established a definitive cytotoxicity ranking order for informed monomer selection and risk assessment [1].

Dental Materials Cytotoxicity Biocompatibility Risk Assessment

FIT vs. Bis-GMA: Novel Low-Shrinkage Monomer Demonstrates 41% Lower Cytotoxicity

When benchmarked against the novel urethane-based monomer FIT-852 in human fetal lung fibroblasts (MRC-5), Bis-GMA exhibited substantially higher cytotoxic effects. The individual cytotoxicity ranking placed Bis-GMA as the most cytotoxic among all tested monomers, with FIT demonstrating intermediate toxicity between Bis-GMA and TEGDMA [1]. Notably, Bis-GMA-based mixtures showed synergistic cytotoxic effects between components, whereas FIT-based mixtures exhibited antagonistic (protective) effects.

Dental Materials Low-Shrinkage Monomers Cytotoxicity Next-Generation Materials

Bis-GMA/TEGDMA Ratio Optimization: Higher Bis-GMA Content Reduces Polymerization Shrinkage by 33%

In a systematic study of experimental composites with identical filler loading (76.5 wt%), varying the Bis-GMA/TEGDMA ratio produced a 33% reduction in volumetric polymerization shrinkage when Bis-GMA content was maximized. The formulation containing 17.5% Bis-GMA and 4.4% TEGDMA achieved the lowest shrinkage (2.61 vol%) and highest complex viscosity (181.4 Pa·s), while the formulation with 8.7% Bis-GMA and 13.1% TEGDMA showed the highest shrinkage (3.88 vol%) and lowest viscosity (3.8 Pa·s) [1].

Dental Composites Polymerization Shrinkage Formulation Optimization Rheology

UDMA vs. Bis-GMA: UDMA-Based Composites Exhibit Higher Conversion and Shrinkage at Equivalent Molar Ratios

Direct comparison of Bis-GMA/TEGDMA (B/T) and UDMA/TEGDMA (U/T) experimental composites revealed that UDMA-based materials consistently produced higher polymerization stress, higher volumetric shrinkage, and higher degree of conversion at equivalent base monomer molar ratios [1]. The reduced viscosity and distinct molecular characteristics of UDMA enabled elevated monomer conversion, but this came at the cost of increased shrinkage stress at the tooth-restoration interface.

Dental Composites Polymerization Stress Degree of Conversion Formulation Science

Bis-GMA Control Benchmark: UDMA/TEGDMA Adhesives Match Viscosity but Achieve 43% Higher Degree of Conversion

In a substitution study evaluating UDMA's potential to replace Bis-GMA in orthodontic adhesives, UDMA/TEGDMA formulations achieved comparable viscosity to the Bis-GMA control (Transbond XT) when UDMA content was optimized. However, all UDMA-based adhesives demonstrated significantly higher degrees of conversion than the Bis-GMA control, which achieved only 43.1% conversion [1]. The U80:T20 (filled) formulation matched the control's shear bond strength (27.1 MPa vs. 30.1 MPa) while offering superior conversion.

Orthodontic Adhesives Degree of Conversion Bond Strength Formulation Benchmarking

Physical Property Benchmark: 3M Silux Plus Composite Exhibits Defined Mechanical Profile for Anterior Restorations

3M Silux Plus, a commercial composite formulated with Silux (Bis-GMA) as the primary resin, provides a defined mechanical performance profile specifically optimized for anterior restorations. The material is silica-filled (40% by volume) with an average particle size of 0.04 µm [1]. Its mechanical properties—low diametral tensile strength, medium compressive strength, low-medium compressive modulus, low flexural strength, and low flexural modulus—position it for esthetic applications where high polishability and luster retention are prioritized over load-bearing capacity .

Dental Composites Mechanical Properties Anterior Restorations Product Specification

Silux (Bis-GMA) Optimal Application Scenarios for Research and Industrial Procurement


Formulation of Low-Shrinkage Dental Composites Requiring High Viscosity Resin Matrix

Silux (Bis-GMA) is the optimal base monomer selection when developing dental composites where minimizing polymerization shrinkage is the primary performance criterion. As demonstrated by Ellakwa et al. (2007), maximizing Bis-GMA content relative to TEGDMA diluent (17.5% Bis-GMA: 4.4% TEGDMA) yields volumetric shrinkage as low as 2.61 vol%—a 33% reduction compared to low-Bis-GMA formulations—while maintaining high complex viscosity (181.4 Pa·s) suitable for non-slumping placement [1]. This inverse relationship between Bis-GMA content and shrinkage is consistent across multiple studies and forms the mechanistic basis for selecting Bis-GMA over lower-viscosity alternatives like UDMA when dimensional stability is paramount [2].

Biocompatibility Benchmarking: Bis-GMA as Positive Control for Novel Monomer Development

For researchers developing next-generation dental monomers with improved biocompatibility profiles, Silux (Bis-GMA) serves as the definitive high-cytotoxicity benchmark. The cytotoxicity ranking established by Schweikl et al. (2001)—BisGMA > UDMA > BPA > GMA >>> TEGDMA >>> HEMA > MMA—provides a validated reference for comparative assessment of novel compounds [1]. Similarly, Van Landuyt et al. (2017) used Bis-GMA as the maximum-cytotoxicity comparator when evaluating FIT-852, establishing that any novel monomer claiming improved biocompatibility must demonstrate statistically significant reduction in cytotoxicity relative to Bis-GMA in standardized MTT and Comet assays [2].

Anterior Esthetic Restorations with High Polishability Requirements

Silux-based commercial formulations such as 3M Silux Plus are specifically engineered for anterior restorations where esthetic performance—including polishability and long-term luster retention—takes precedence over high mechanical strength [1]. The material's low flexural strength and low flexural modulus, while unsuitable for load-bearing posterior applications, provide appropriate mechanical properties for Class III, IV, and V restorations where matching natural enamel appearance is the primary clinical objective [2]. Procurement for anterior esthetic applications should prioritize Bis-GMA-based formulations with submicron filler particles (0.04 µm average) to achieve the desired surface finish.

Experimental Composite Studies Requiring Well-Characterized Baseline Monomer

Due to its extensive characterization in the peer-reviewed literature, Silux (Bis-GMA) is the preferred baseline monomer for academic and industrial research investigating structure-property relationships in dental resin systems. The well-documented response of Bis-GMA/TEGDMA systems to varying molar ratios—including the predictable inverse correlation between base monomer content and both polymerization stress and volumetric shrinkage [1]—provides researchers with a reliable reference point against which to evaluate novel monomers, alternative diluents, or modified filler technologies. This extensive characterization reduces experimental variability and facilitates cross-study comparisons that would be impossible with less thoroughly documented monomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

76 linked technical documents
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